molecular formula C19H19N3O4S B12057383 Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- CAS No. 62758-14-9

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy-

Cat. No.: B12057383
CAS No.: 62758-14-9
M. Wt: 385.4 g/mol
InChI Key: YSWLWOIMNIOBLV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group, a dimethylamino group, a naphthalenyl group, and an azo linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methoxynaphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acid derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the manufacture of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can undergo reduction to form aromatic amines, which can interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous solutions, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzenesulfonic acid
  • 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt
  • Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-

Uniqueness

Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.

Properties

CAS No.

62758-14-9

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

3-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonic acid

InChI

InChI=1S/C19H19N3O4S/c1-22(2)18-10-9-16(14-6-4-5-7-15(14)18)20-21-17-12-13(27(23,24)25)8-11-19(17)26-3/h4-12H,1-3H3,(H,23,24,25)

InChI Key

YSWLWOIMNIOBLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=CC(=C3)S(=O)(=O)O)OC

Origin of Product

United States

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